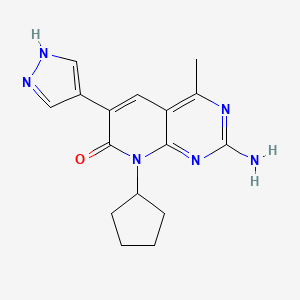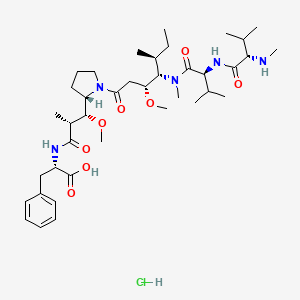
Clorhidrato de MMAF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monometilauristatina F (Clorhidrato) es un agente antineoplásico sintético derivado del compuesto natural dolastatina 10. Es un potente inhibidor de la polimerización de tubulina y se utiliza ampliamente como componente citotóxico en conjugados de anticuerpos-fármacos (ADC) como Vorsetuzumab mafodotin y SGN-CD19A . Este compuesto se utiliza principalmente en la investigación del cáncer debido a su alta potencia en la inhibición de la división celular .
Aplicaciones Científicas De Investigación
Monometilauristatina F (Clorhidrato) tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la polimerización de tubulina.
Biología: Se emplea en la investigación de biología celular para comprender la división celular y la mitosis.
Medicina: Incorporado en ADC para la terapia dirigida del cáncer, mostrando alta eficacia en la inhibición del crecimiento tumoral
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos.
Mecanismo De Acción
Monometilauristatina F (Clorhidrato) ejerce sus efectos inhibiendo la división celular mediante el bloqueo de la polimerización de tubulina . Está unido a un anticuerpo con alta afinidad a las estructuras de las células cancerosas, lo que hace que el compuesto se acumule en dichas células. Esta entrega dirigida mejora sus efectos citotóxicos mientras minimiza el daño a las células sanas .
Compuestos Similares:
Monometilauristatina E (Clorhidrato): Otro derivado de auristatina sintético con propiedades similares de inhibición de la polimerización de tubulina.
Dolastatina 10: El compuesto natural del que se deriva la Monometilauristatina F.
Comparación: Monometilauristatina F (Clorhidrato) difiere de Monometilauristatina E (Clorhidrato) debido a la presencia de un residuo de fenilalanina en su C-terminal, lo que contribuye a su impermeabilidad a la membrana . Ambos compuestos son altamente estables y no muestran signos de degradación en plasma o extractos lisosomales de hígado humano . Monometilauristatina F (Clorhidrato) tiene actividad atenuada en comparación con Monometilauristatina E (Clorhidrato) debido a la presencia de la fenilalanina C-terminal cargada .
Análisis Bioquímico
Biochemical Properties
MMAF Hydrochloride interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, thereby inhibiting cell division . The nature of this interaction is inhibitory, with MMAF Hydrochloride binding to the tubulin protein and preventing its normal function .
Cellular Effects
MMAF Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting cell division, leading to cell death . This disruption can affect cell signaling pathways and gene expression, particularly those involved in cell cycle regulation . MMAF Hydrochloride does not readily permeate cell membranes, but when attached to antibodies like trastuzumab or pertuzumab, it can effectively block the division of specific tumor cells .
Molecular Mechanism
The mechanism of action of MMAF Hydrochloride involves its binding to tubulin, inhibiting the polymerization of this protein and thereby disrupting the formation of microtubules . This disruption prevents cells from forming the mitotic spindle necessary for cell division, leading to cell cycle arrest and ultimately cell death .
Temporal Effects in Laboratory Settings
Over time, MMAF Hydrochloride demonstrates stable activity with no signs of degradation in plasma, human liver lysosomal extracts, or proteases such as cathepsin B . It continues to inhibit tubulin polymerization and disrupt cell division, leading to consistent cytotoxic effects .
Dosage Effects in Animal Models
In animal models, the effects of MMAF Hydrochloride vary with dosage. At high doses, MMAF Hydrochloride can lead to significant cytotoxic effects, while at lower doses, its effects may be less pronounced . The maximum tolerated dose in mice of MMAF is much higher than that of other similar compounds .
Metabolic Pathways
MMAF Hydrochloride is involved in metabolic pathways related to the breakdown and removal of proteins. The major metabolic pathway of MMAF Hydrochloride is demethylation, which occurs in the liver .
Transport and Distribution
MMAF Hydrochloride is transported and distributed within cells and tissues through its attachment to antibodies. These antibody-drug conjugates allow MMAF Hydrochloride to be selectively delivered to target cells . MMAF Hydrochloride has limited cell permeability as a free drug, but when attached to antibodies, it can effectively enter cells .
Subcellular Localization
Once inside a cell, MMAF Hydrochloride localizes to the cytoplasm where it binds to tubulin and inhibits its polymerization . This disruption of microtubule formation occurs within the cell’s cytoskeleton, a subcellular structure critical for maintaining cell shape and facilitating cell division .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Monometilauristatina F (Clorhidrato) implica múltiples pasos, incluida la modificación de la extensión N-terminal del grupo amino y la modificación C-terminal del grupo carboxilo . El método de preparación de su isómero quiral implica el uso de condiciones de reacción suaves sin necesidad de metales nobles o catalizadores quirales costosos .
Métodos de Producción Industrial: La producción industrial de Monometilauristatina F (Clorhidrato) se centra en optimizar el rendimiento y la rentabilidad. El proceso implica condiciones de reacción simples y una fácil separación del isómero quiral, lo que lo hace adecuado para aplicaciones a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: Monometilauristatina F (Clorhidrato) sufre varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones varían según la reacción específica que se esté llevando a cabo .
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen versiones modificadas de Monometilauristatina F (Clorhidrato) con diferentes grupos funcionales, mejorando sus propiedades citotóxicas .
Comparación Con Compuestos Similares
Monomethylauristatin E (Hydrochloride): Another synthetic auristatin derivative with similar tubulin polymerization inhibition properties.
Dolastatin 10: The natural compound from which Monomethylauristatin F is derived.
Comparison: Monomethylauristatin F (Hydrochloride) differs from Monomethylauristatin E (Hydrochloride) due to the presence of a phenylalanine moiety at its C-terminus, contributing to its membrane impermeability . Both compounds are highly stable and show no signs of degradation in plasma or human liver lysosomal extracts . Monomethylauristatin F (Hydrochloride) has attenuated activity compared to Monomethylauristatin E (Hydrochloride) due to the presence of the charged C-terminal phenylalanine .
Propiedades
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPKFQQDMNUXOY-KMYLZLQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66ClN5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)
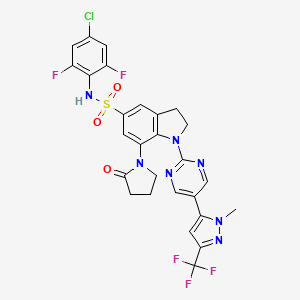

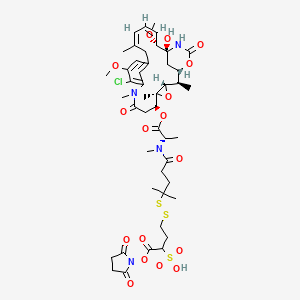

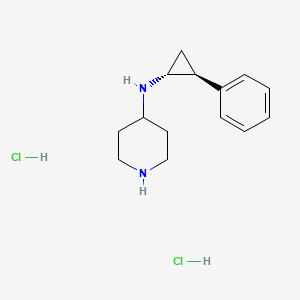

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)
